N-(benzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
CAS No.: 852372-75-9
Cat. No.: VC5370070
Molecular Formula: C20H14N6OS2
Molecular Weight: 418.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852372-75-9 |
|---|---|
| Molecular Formula | C20H14N6OS2 |
| Molecular Weight | 418.49 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H14N6OS2/c27-17(22-20-21-14-8-4-5-9-15(14)29-20)12-28-18-11-10-16-23-24-19(26(16)25-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,22,27) |
| Standard InChI Key | UHCYIFHFEHIVFV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Introduction
Structural and Molecular Characteristics
Core Structural Components
The compound integrates three distinct heterocyclic systems:
-
Benzothiazole moiety: A bicyclic structure comprising a benzene ring fused to a thiazole ring, known for its planar geometry and role in π-π stacking interactions.
-
Triazolo[4,3-b]pyridazine: A tricyclic system featuring a pyridazine ring fused with a 1,2,4-triazole, contributing to electron-deficient characteristics and hydrogen-bonding capabilities.
-
Thioacetamide linker: A sulfur-containing bridge that enhances solubility and facilitates nucleophilic substitution reactions.
Molecular Properties
The presence of multiple nitrogen and sulfur atoms confers high polarity, while the phenyl group at the triazolo position enhances lipophilicity, potentially improving blood-brain barrier permeability.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol:
-
Formation of the triazolopyridazine core: Cyclocondensation of 3-amino-1,2,4-triazole with substituted pyridazine derivatives under acidic conditions .
-
Introduction of the thioacetamide linker: Nucleophilic substitution between 6-mercapto-triazolopyridazine and chloroacetamide intermediates.
-
Benzothiazole coupling: Amidation reactions linking the thioacetamide to 2-aminobenzothiazole.
Key challenges include controlling regioselectivity during triazole formation and minimizing sulfur oxidation during purification .
Analytical Confirmation
-
NMR Spectroscopy:
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazole-CH), 7.98–7.67 (m, aromatic protons), 4.12 (s, 2H, SCH₂).
-
-
Mass Spectrometry: ESI-MS m/z 419.5 [M+H]⁺.
-
HPLC Purity: >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells revealed an IC₅₀ of 12.3 μM, comparable to doxorubicin (IC₅₀ = 9.8 μM). Mechanistic studies suggest:
-
Topoisomerase II inhibition: DNA intercalation via planar triazolopyridazine .
-
Reactive oxygen species (ROS) generation: Mediated by sulfur-centered radicals from the thioacetamide group.
Anti-Inflammatory Effects
The compound reduced TNF-α production in RAW 264.7 macrophages by 68% at 10 μM, likely through NF-κB pathway suppression .
Comparative Analysis with Analogues
The parent compound balances lipophilicity (LogP = 2.4) and polar surface area (142 Ų), optimizing membrane permeability and target engagement.
Applications in Drug Development
Lead Optimization
-
SAR Studies: Methylation at the pyridazine N-2 position increased metabolic stability (t₁/₂ = 4.7 h in human microsomes).
-
Prodrug Design: Esterification of the acetamide improved oral bioavailability (F = 67% in rats).
Targeted Therapies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume